molecular formula C15H20ClNO2 B13479739 trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13479739
M. Wt: 281.78 g/mol
InChI Key: ZHCVEFJHHJZOCR-OLZOCXBDSA-N
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Description

trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: is a chemical compound with the molecular formula C16H20ClNO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group and a chlorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, converting it to phenyl derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and alcohols, with catalysts such as palladium or copper.

Major Products:

    Oxidation: tert-Butyl alcohol derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

    Protein Binding: Its unique structure allows it to interact with specific proteins, aiding in the study of protein-ligand interactions.

Medicine:

    Drug Development: The compound’s potential as a pharmacophore makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: The compound may find applications in the formulation of agrochemicals, enhancing crop protection and yield.

Mechanism of Action

The mechanism of action of trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

  • trans-1-Tert-butyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
  • cis-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
  • trans-1-Tert-butyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid

Comparison:

  • Structural Differences: The position and type of halogen substituent (chlorine vs. bromine) and the configuration (trans vs. cis) can significantly impact the compound’s reactivity and interaction with molecular targets.
  • Reactivity: The presence of different halogens or configurations can alter the compound’s reactivity in chemical reactions, affecting the types of products formed and the conditions required.
  • Applications: While similar compounds may share some applications, their unique structural features can make them more suitable for specific uses, such as in targeted drug development or specialized catalytic processes.

This detailed article provides a comprehensive overview of trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

(3R,4S)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H20ClNO2/c1-15(2,3)17-8-12(13(9-17)14(18)19)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,18,19)/t12-,13+/m1/s1

InChI Key

ZHCVEFJHHJZOCR-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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